1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene

Description

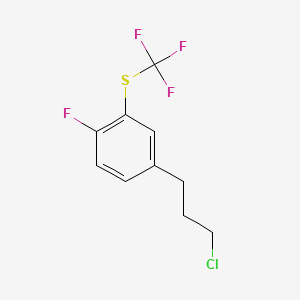

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethylthio group

Properties

Molecular Formula |

C10H9ClF4S |

|---|---|

Molecular Weight |

272.69 g/mol |

IUPAC Name |

4-(3-chloropropyl)-1-fluoro-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C10H9ClF4S/c11-5-1-2-7-3-4-8(12)9(6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |

InChI Key |

RDDPKKULLLEPDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCCl)SC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-(trifluoromethylthio)benzene and 3-chloropropyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like toluene or tetrahydrofuran (THF). A catalyst such as N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

Reaction Process: The 3-chloropropyl chloride is added dropwise to a solution of 4-fluoro-3-(trifluoromethylthio)benzene in the presence of the catalyst. The reaction mixture is then heated to a specific temperature (e.g., 45°C) and stirred for several hours to ensure complete reaction.

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it to the corresponding thiol.

Addition Reactions: The benzene ring can undergo electrophilic addition reactions, where electrophiles such as halogens or nitro groups are added to the ring.

Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various acids and bases.

Scientific Research Applications

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene and 1-(3-Chloropropyl)-4-(trifluoromethyl)benzene share structural similarities but differ in their substituents and chemical properties.

Biological Activity

Overview

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene is an organic compound with significant potential in various biological applications. This compound features a complex structure that includes a benzene ring substituted with a chloropropyl group, a fluorine atom, and a trifluoromethylthio group. Understanding its biological activity is critical for its application in medicinal chemistry and material science.

- Molecular Formula : C10H9ClF4S

- Molecular Weight : 272.69 g/mol

- IUPAC Name : 2-(3-chloropropyl)-1-fluoro-3-(trifluoromethylsulfanyl)benzene

- Canonical SMILES : C1=CC(=C(C(=C1)SC(F)(F)F)CCCCl)F

The biological activity of this compound is influenced by its unique structural features:

- Lipophilicity : The trifluoromethylthio group enhances the compound's lipophilicity, allowing for better interaction with lipid membranes and proteins.

- Reactivity : The presence of the fluorine atom can affect the compound's reactivity and binding affinity to biological targets, potentially influencing enzyme activity and receptor interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Cytotoxicity

Studies evaluating the cytotoxic effects of this compound on human cancer cell lines have demonstrated significant activity. The mechanism appears to involve the induction of apoptosis in targeted cells, making it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases, which are crucial in cancer progression and cell signaling.

Research Applications

This compound is utilized in various research applications, including:

- Synthetic Chemistry : As a building block for synthesizing more complex organic molecules.

- Biological Studies : In studies examining the interactions between fluorinated compounds and biological systems.

- Material Science : In the development of new materials with enhanced properties due to its unique chemical structure.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene | Similar structure | Exhibits similar antimicrobial properties |

| 1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene | Additional chlorine | Increased cytotoxicity observed |

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against multiple strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.